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Compound of Interest

Compound Name: CP 100356

CAS No.: 142716-85-6

Cat. No.: B1195933

Get Quote

An In-Depth Technical Guide to CP 100356 Hydrochloride: A Potent P-glycoprotein and BCRP

Inhibitor for Pharmacokinetic and Antiviral Research

Abstract
CP 100356 hydrochloride is a potent, small-molecule inhibitor of two critical ATP-binding

cassette (ABC) efflux transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer

Resistance Protein (BCRP, or ABCG2). Initially developed for its high affinity for P-gp, it has

become an indispensable research tool in drug development and pharmacology. Its primary

utility lies in its function as a "chemical knock-out equivalent," enabling researchers to

investigate the influence of P-gp and BCRP on the pharmacokinetics of drug candidates.[1] By

inhibiting these transporters, which are key components of physiological barriers such as the

blood-brain barrier and are responsible for multidrug resistance in cancer, CP 100356 allows

for the definitive assessment of a compound's susceptibility to efflux. More recently, novel

biological activity has been discovered, identifying CP 100356 as an effective inhibitor of Lassa

virus entry into host cells.[2] This technical guide provides a comprehensive overview of the

physicochemical properties, mechanism of action, experimental protocols, and research

applications of CP 100356 hydrochloride for scientists and drug development professionals.
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Physicochemical Properties and Handling
CP 100356 hydrochloride is a white to off-white powder.[3] Its chemical name is 4-(3,4-Dihydro-

6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-

quinazolinamine hydrochloride.[4] The compound's key identifiers and properties are

summarized in the table below.

Table 1: Physicochemical and Identity Data for CP 100356 Hydrochloride

Property Value Source(s)

Molecular Formula C₃₁H₃₆N₄O₆·HCl [1][4][5]

Molecular Weight 597.1 g/mol [1][4][5]

CAS Number 142715-48-8 [1][3][4]

Appearance White to off-white solid powder [3]

Purity Typically ≥98% (by HPLC) [1][4][6]

Solubility

Soluble to 20 mM in DMSO.[1]

[4][6] Limited solubility in water

(<2 mg/mL).[3]

[1][3][4][6]

Storage (Solid)
Desiccate at room temperature

or store at 2-8°C.[1][3]
[1][3]

Storage (Solution)

Aliquot and store at -20°C for

up to 1 year or -80°C for up to

2 years.[7]

[7]

Stability and Storage Recommendations
The solid form of CP 100356 hydrochloride should be stored in a tightly sealed vial, desiccated,

to prevent moisture absorption.[1][3] For long-term storage, temperatures of 2-8°C are

recommended.[3]

Once dissolved, stock solutions should be prepared, aliquoted into tightly sealed vials to

prevent contamination and evaporation, and stored frozen.[7] To avoid degradation from
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repeated freeze-thaw cycles, it is advisable to use aliquots for single experiments.[7] General

guidance suggests that stock solutions stored at -20°C are usable for up to one year, while

storage at -80°C can extend stability for up to two years.[7] Before use, frozen aliquots should

be allowed to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Pharmacology and Mechanism of Action
The primary and most well-characterized mechanism of action for CP 100356 is the potent

inhibition of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein

(BCRP).[3][7]

Inhibition of P-glycoprotein (P-gp/ABCB1) and BCRP
(ABCG2)
P-gp and BCRP are ATP-dependent efflux pumps located in the plasma membranes of cells in

various tissues, including the intestinal epithelium, liver, kidneys, and the brain capillary

endothelial cells that form the blood-brain barrier.[8] Their function is to recognize and actively

transport a wide array of structurally diverse xenobiotics out of the cell, thereby limiting the

systemic exposure and tissue penetration of many drugs.[8]

CP 100356 acts as a high-affinity inhibitor of these pumps.[4] It binds to the transporters,

preventing them from effluxing substrate compounds. This inhibition increases the intracellular

concentration and systemic exposure of co-administered drugs that are P-gp or BCRP

substrates.[7] This mechanism is the basis for its use as a tool to overcome multidrug

resistance in in vitro cancer models or to enhance the brain penetration of CNS drug

candidates. The inhibitory potency of CP 100356 is well-documented:

Table 2: Inhibitory Activity of CP 100356
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Target/Assay Value Source(s)

Mouse P-gp (Pgp1a) Kᵢ = 58 nM [1][4]

Mouse P-gp (Pgp1b) Kᵢ = 94 nM [1][4]

MDR1-mediated Calcein-AM

Transport
IC₅₀ = 0.5 µM [4][7]

MDR1-mediated Digoxin

Transport
IC₅₀ = 1.2 µM [9]

BCRP-mediated Prazosin

Transport
IC₅₀ = 1.5 µM [4][7]

OATP1B1 Transporter IC₅₀ = ~66 µM (weak inhibition) [7]

MRP1, MRP2, and P450

Enzymes

IC₅₀ > 15-50 µM (no significant

inhibition)
[3][4][7]

The high potency and selectivity against P-gp/BCRP, with minimal activity against other

transporters like MRP1/2 or major P450 metabolic enzymes, make CP 100356 a clean and

reliable tool for isolating the effects of these specific efflux pathways.[4][7]
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1. Seed Cells
(MDR1-transfected and parental cells)

in 96-well plate

2. Pre-incubation
Treat cells with vehicle or

various concentrations of CP 100356

3. Add Substrate
Add P-gp substrate Calcein-AM

to all wells

4. Incubate
Allow time for substrate uptake,

cleavage, and efflux

5. Wash and Lyse
Wash cells to remove extracellular substrate

and lyse cells to release calcein

6. Read Fluorescence
Measure intracellular calcein fluorescence

on a plate reader

7. Data Analysis
Normalize to controls and calculate

IC50 value for CP 100356

Click to download full resolution via product page

Caption: Workflow for a Calcein-AM P-gp inhibition assay.

Analytical Characterization
Purity of CP 100356 hydrochloride is typically established by the supplier using High-

Performance Liquid Chromatography (HPLC), with purity levels generally exceeding 98%. [3]
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[4]For researchers needing to quantify the hydrochloride salt form or separate it from the free

base, advanced techniques can be employed. Hydrophilic Interaction Liquid Chromatography

(HILIC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD)

is a suitable method for separating and quantifying salt counterions from the active

pharmaceutical ingredient (API). [10]Ion Chromatography with a conductivity detector (IC-CD)

is another precise method for quantifying the chloride content. [11]

Applications in Research
Probing Drug-Transporter Interactions
The most widespread application of CP 100356 is as a diagnostic tool in drug discovery and

development. [1]When developing a new drug, particularly for CNS targets or for oral

administration, it is critical to know if it is a substrate of P-gp or BCRP.

In Vitro Systems: In cell-based transport assays (e.g., using Caco-2 or MDCK cells

transfected with MDR1), CP 100356 is co-incubated with a test compound. [12][13]An

increase in the transport of the test compound across the cell monolayer in the presence of

CP 100356 indicates that the compound is an efflux substrate.

In Vivo Pharmacokinetic Studies: In animal models, co-administering CP 100356 with a drug

candidate can dramatically alter the drug's pharmacokinetics if it is a P-gp/BCRP substrate.

For example, oral administration of CP 100356 in rats led to an 80-fold increase in the

systemic exposure (AUC) of Fexofenadine, a known P-gp substrate. [7]This use as a

"chemical knock-out" provides strong evidence of the role of efflux transporters in limiting a

drug's oral bioavailability or CNS penetration. [1]

Antiviral Research
The discovery of CP 100356's ability to block Lassa virus entry opens a new avenue for

research. [2]It serves as a promising lead compound for the development of pan-

mammarenavirus entry inhibitors. Researchers can use it as a tool to study the specific

mechanisms of arenavirus membrane fusion and to screen for novel antiviral agents that share

a similar mechanism of action. [2]
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CP 100356 hydrochloride is a powerful and selective dual inhibitor of the P-gp and BCRP efflux

transporters. Its well-defined physicochemical properties and potent, specific mechanism of

action have established it as a standard tool for assessing the impact of these transporters on

drug disposition. Its utility in both in vitro and in vivo experimental models is crucial for

advancing drug candidates and understanding the principles of pharmacokinetics.

Furthermore, the emergence of its P-gp-independent antiviral activity highlights the potential for

this chemical scaffold in infectious disease research, making CP 100356 a molecule of

continued interest to a broad range of scientific disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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